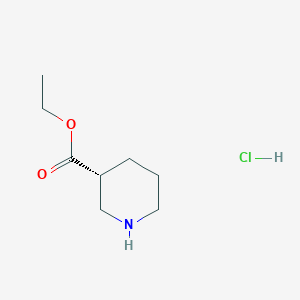

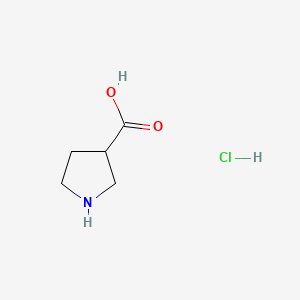

吡咯烷-3-羧酸盐酸盐

描述

Pyrrolidine-3-carboxylic acid hydrochloride, also known as β-Proline hydrochloride, is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is used as a key intermediate to prepare two different pyrrolidines . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of Pyrrolidine-3-carboxylic acid derivatives has been achieved through asymmetric Michael addition reactions of carboxylate-substituted enones . The synthetic strategy started with the preparation of the NHTf-substituted pyrrolidines in four high yielding steps from the corresponding aldehydes .Molecular Structure Analysis

The empirical formula of Pyrrolidine-3-carboxylic acid hydrochloride is C5H10ClNO2 and its molecular weight is 151.59 . The structure of the molecule is characterized by a five-membered pyrrolidine ring .Chemical Reactions Analysis

Pyrrolidine-3-carboxylic acid hydrochloride is used in various chemical reactions. For instance, it is used in the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Physical And Chemical Properties Analysis

Pyrrolidine-3-carboxylic acid hydrochloride is a solid substance with a melting point of 33-38°C . It should be stored at a temperature of 2-8°C .科学研究应用

Pyrrolidine-3-carboxylic acid hydrochloride: Applications in Scientific Research

Organic Synthesis: Pyrrolidine derivatives are valuable in organic synthesis for constructing complex molecular structures. They serve as building blocks for asymmetric Michael addition reactions and are involved in the synthesis of chiral molecules, which are crucial for pharmaceutical applications .

Catalysis: The compound is used as a catalyst in various chemical reactions, including aldol, Mannich, Michael, and Diels–Alder reactions, due to its ability to induce chirality and enhance reaction rates .

Drug Discovery: Pyrrolidine scaffolds are integral in drug discovery, particularly for designing drugs with specific PPARα/γ functional activities. Structure-activity relationship (SAR) studies utilize pyrrolidine derivatives to optimize pharmacological properties .

Coordination Chemistry: As a ligand, Pyrrolidine-3-carboxylic acid hydrochloride can bind to metal ions, forming complexes that have potential applications in catalysis and materials science.

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, which is useful for studying enzyme mechanisms and for developing therapeutic agents.

Anticancer Research: Pyrrolidine derivatives have been evaluated for their anticancer potential against various cancer cell lines, providing insights into new treatment options .

Chromatography & Mass Spectrometry: In analytical chemistry, it aids in sample manipulation during chromatography and mass spectrometry, enhancing the efficiency and effectiveness of these techniques .

Asymmetric Synthesis: The compound is used in the asymmetric synthesis of pyrrolidine-based molecules, contributing to the development of novel synthetic methodologies .

作用机制

Target of Action

Pyrrolidine-3-carboxylic acid hydrochloride is a compound that has been used in the field of medicinal chemistry to obtain compounds for the treatment of human diseases It’s known that pyrrolidine derivatives have been employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant activities, while others have diverse enzyme inhibitory effects .

Mode of Action

It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s known that pyrrolidine derivatives encompass a wide range of important activities including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that some pyrrolidine derivatives are known to inhibit various motilities, pyocyanin pigmentation, lasa protease rhamnolipid production, and biofilm formation in pseudomonas aeruginosa .

Action Environment

It’s known that the compound is stored at a temperature of 2-8°c .

安全和危害

未来方向

Pyrrolidine-3-carboxylic acid hydrochloride and its derivatives have shown promise in the development of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCLYMMIZJWYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661338 | |

| Record name | Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine-3-carboxylic acid hydrochloride | |

CAS RN |

953079-94-2 | |

| Record name | Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research highlights the distinct actions of selective endothelin A (ETA) versus combined ETA/B receptor antagonists in early diabetic kidney disease. Can you elaborate on how the pyrrolidine-3-carboxylic acid hydrochloride derivative, A-182086, interacts with these receptors to elicit its effects?

A1: A-182086, a pyrrolidine-3-carboxylic acid hydrochloride derivative, functions as a combined endothelin A/B receptor antagonist. This means it binds to both ETA and ETB receptors, blocking the action of endothelin-1 (ET-1). ET-1, when bound to its receptors, can promote vasoconstriction, inflammation, and fibrosis in the kidneys. By inhibiting ET-1's action at both receptor subtypes, A-182086 helps mitigate these detrimental effects, offering a potential therapeutic strategy for diabetic nephropathy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1417993.png)

![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid](/img/structure/B1417995.png)